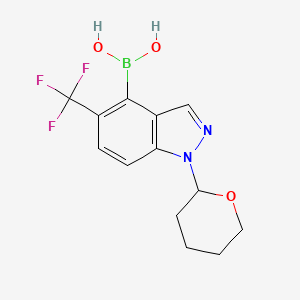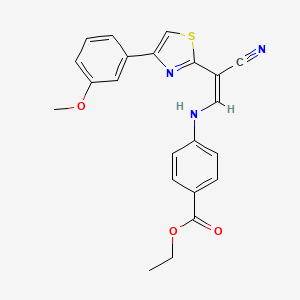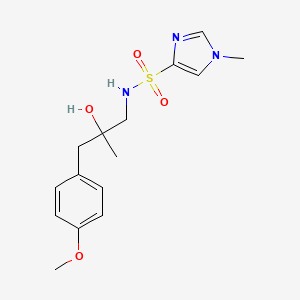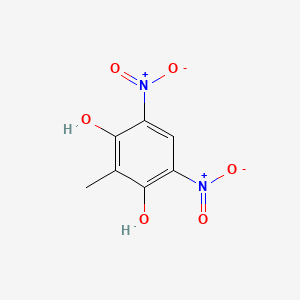![molecular formula C16H16N2O3S B2624724 N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide CAS No. 312587-72-7](/img/structure/B2624724.png)
N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives like “N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide” can be achieved through a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide” involve a Fischer indolisation and indole N-alkylation . These processes are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .Orientations Futures
Given the diverse biological activities of indole derivatives and their potential for treatment of various disorders, there is immense potential to explore newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process , which could be a promising direction for future research.
Mécanisme D'action
Target of Action
N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The biochemical pathways affected by N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For instance, it may influence pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
The molecular and cellular effects of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives , the effects of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide could range from antiviral effects to anti-inflammatory effects, anticancer effects, and beyond.
Propriétés
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJGRYOLZDRQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)
![2-(4-Ethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2624646.png)
![2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)






![1-(2-((2-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2624659.png)
![N-[4-Chloro-2-methoxy-5-(1-methylethenyl)phenyl]acetamide](/img/structure/B2624660.png)

![N-Methyl-N-[2-oxo-2-[3-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindol-1-yl]ethyl]prop-2-enamide](/img/structure/B2624663.png)